(S)-5-methoxychroman-3-amine
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Overview
Description
(S)-5-Methoxychroman-3-amine is a chiral compound belonging to the class of chroman derivatives It features a methoxy group at the 5-position and an amine group at the 3-position on the chroman ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-methoxychroman-3-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable chroman derivative.
Methoxylation: Introduction of the methoxy group at the 5-position can be achieved using methanol in the presence of a strong acid catalyst.
Amination: The amine group at the 3-position is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Catalytic Methoxylation: Utilizing a heterogeneous catalyst to introduce the methoxy group efficiently.
High-Pressure Amination: Employing high-pressure reactors to facilitate the nucleophilic substitution reaction, ensuring high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The compound can be reduced to form various reduced amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, thiols, and other amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted chroman derivatives.
Scientific Research Applications
(S)-5-Methoxychroman-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-methoxychroman-3-amine involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, leading to various biological effects such as anti-inflammatory or neuroprotective actions.
Comparison with Similar Compounds
®-5-Methoxychroman-3-amine: The enantiomer of (S)-5-methoxychroman-3-amine, with potentially different biological activities.
5-Methoxychroman-3-ol: A structurally similar compound with a hydroxyl group instead of an amine group.
5-Methoxychroman-3-carboxylic acid: Another derivative with a carboxylic acid group at the 3-position.
Uniqueness: this compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(3S)-5-methoxy-3,4-dihydro-2H-chromen-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-3-2-4-10-8(9)5-7(11)6-13-10/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHODZRKJYJILTL-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C[C@@H](CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441686 |
Source
|
Record name | (S)-5-methoxychroman-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117422-50-1 |
Source
|
Record name | (S)-5-methoxychroman-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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